tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate
Overview
Description
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate: is a chemical compound with the molecular formula C₁₂H₁₅N₃O₄S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate typically involves the reaction of 3-cyanophenylamine with chlorosulfonyl isocyanate followed by the addition of tert-butanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale reactors with continuous monitoring of reaction parameters to maintain consistency and purity. The process may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids
Reduction: : Amines
Substitution: : Amides or other substituted carbamates
Scientific Research Applications
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis and as a protective group in peptide chemistry.
Biology: : The compound may be used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate is similar to other carbamate derivatives, such as:
Tert-butyl N-[(3-cyanophenyl)methyl]carbamate
Tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate
These compounds share structural similarities but differ in their functional groups and potential applications. This compound is unique in its sulfamoyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-12(2,3)19-11(16)15-20(17,18)14-10-6-4-5-9(7-10)8-13/h4-7,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDRUPNQSZROAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179954 | |
Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-66-9 | |
Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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